molecular formula C10H16IN B14501651 4-tert-Butyl-1-methylpyridinium iodide CAS No. 64326-91-6

4-tert-Butyl-1-methylpyridinium iodide

Cat. No.: B14501651
CAS No.: 64326-91-6
M. Wt: 277.14 g/mol
InChI Key: YOSRDQLESOTIKT-UHFFFAOYSA-M
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Description

4-tert-Butyl-1-methylpyridinium iodide (CAS 64326-91-6) is a quaternary ammonium salt with the molecular formula C₁₀H₁₆IN and a molecular weight of 277.1452 g/mol . Its structure comprises a pyridinium ring substituted with a tert-butyl group at the 4-position and a methyl group at the 1-position, paired with an iodide counterion. This compound is also known by synonyms such as 1-Methyl-4-tert-butylpyridinium iodide and 4-tert-Butylpyridinium methiodide.

Properties

CAS No.

64326-91-6

Molecular Formula

C10H16IN

Molecular Weight

277.14 g/mol

IUPAC Name

4-tert-butyl-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C10H16N.HI/c1-10(2,3)9-5-7-11(4)8-6-9;/h5-8H,1-4H3;1H/q+1;/p-1

InChI Key

YOSRDQLESOTIKT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-1-methylpyridinium iodide can be synthesized through the reaction of 4-tert-butylpyridine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-methylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 4-tert-butyl-1-methylpyridinium chloride, bromide, or hydroxide.

    Oxidation: Products include 4-tert-butyl-1-methylpyridinium N-oxide.

    Reduction: The major product is 4-tert-butylpyridine.

Scientific Research Applications

4-tert-Butyl-1-methylpyridinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-methylpyridinium iodide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The compound’s quaternary ammonium structure allows it to interact with negatively charged sites on biomolecules, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Notes
This compound C₁₀H₁₆IN 277.15 tert-butyl (C4), methyl (N1), iodide ion Ionic liquids, synthesis intermediates
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate C₁₂H₁₆IN₂O₃ 378.18 tert-butyl carbamate, iodine (C4), methoxy (C5) Pharmaceutical intermediates
4-Iodo-5-methoxypyridin-3-amine C₆H₇IN₂O 250.04 Iodine (C4), methoxy (C5), amine (C3) Building block for heterocyclic chemistry
4-tert-Butyl-2-(4-tert-butylphenyl)pyridine C₂₀H₂₅N 279.42 Dual tert-butyl groups (C4 pyridine, C4 phenyl) Coordination chemistry, ligand for metal complexes

Key Observations :

Substituent Effects :

  • The tert-butyl group in this compound enhances steric bulk and hydrophobicity compared to smaller substituents (e.g., methoxy or amine groups in other derivatives). This may improve thermal stability and reduce solubility in polar solvents .
  • The iodide counterion in the target compound contrasts with carbamate or amine functional groups in analogs, influencing reactivity. For example, iodide ions can participate in nucleophilic substitutions, while carbamates may undergo hydrolysis .

Molecular Weight and Complexity :

  • The molecular weight of this compound (277.15 g/mol) is intermediate compared to bulkier carbamate derivatives (e.g., 378.18 g/mol for tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) .

Applications :

  • Pyridinium salts like this compound are often used in ionic liquids due to their low volatility and tunable solubility .
  • In contrast, tert-butyl-substituted neutral pyridines (e.g., 4-tert-Butyl-2-(4-tert-butylphenyl)pyridine) serve as ligands in coordination chemistry for catalytic or photochemical applications .

Physicochemical and Functional Differences

  • Iodide vs. Other Counterions : Unlike potassium iodide (KI, molecular weight 166.00 g/mol), which is a simple ionic compound with well-established roles in thyroid function and radiation protection , this compound’s iodide is part of a larger organic cation. This structural difference limits its direct biological relevance but enhances its utility in organic synthesis .
  • Stability : The tert-butyl group in the target compound likely improves stability against oxidation compared to analogs with allyl or formyl substituents (e.g., tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate) .

Research and Industrial Relevance

  • Catalysis: Neutral tert-butylpyridine derivatives (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) are widely used as ligands in metal-catalyzed reactions and water oxidation systems .
  • Pharmaceutical Intermediates : Carbamate and amine-substituted pyridines (e.g., 4-Iodo-5-methoxypyridin-3-amine) are common intermediates in drug synthesis, whereas the target compound’s quaternary ammonium structure may limit its direct use in this context .

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